(1S)-Deltamethrin

Übersicht

Beschreibung

This typically includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (color, state of matter) and any distinctive odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, products, and conditions of the reaction (temperature, pressure, catalysts).Molecular Structure Analysis

This involves examining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen

Effects on Gene Expression : Perinatal exposure to deltamethrin was found to decrease the mRNA expression of genes that could disrupt normal adipogenesis and lipid and glucose metabolism (Armstrong et al., 2013).

Applications in Agriculture and Health : Deltamethrin is used in crop, cattle, and human health protection. Extensive research has assessed its safety for these stakeholders (Mestres & Mestres, 1992).

Insect Axonal Sodium Channels : It induces a slow progressive depolarization of the axon membrane and a gradual reduction in action potential amplitude in cockroach giant axons (Laufer et al., 1984).

Effects on Mouse Brain : Pyrethroid insecticides like deltamethrin enhance sodium channel-mediated uptake in mouse brain synaptosomes (Ghiasuddin & Soderlund, 1985).

Efficacy Against Ticks : Granular deltamethrin significantly reduced the abundance of Ixodes scapularis and suppressed Amblyomma americanum nymph populations in a forested residential community (Schulze et al., 2001).

Impact on Freshwater Fish : Exposure in freshwater fish like Channa punctatus causes induction of antioxidant enzymes and nonenzymatic antioxidants in the kidney, liver, and gills (Sayeed et al., 2003).

Toxicity in Rainbow Trout Fry : It can cause acute toxicity in rainbow trout fry (Ural & Sağlam, 2005).

Oxidative Stress and Metabolism : Deltamethrin toxicity mechanisms are correlated with oxidative stress and metabolism, offering strategies for pest control and prevention of poisoning (Lu et al., 2019).

Genotoxic and Oxidative Stress : It induces genotoxic damage to erythrocytes in Channa punctata, useful as an indication of pollution load (Ansari et al., 2009).

Proteomic Analysis : A proteomic investigation in Daphnia magna clones exposed to deltamethrin revealed differences in sensitivities and potential biomarkers (Toumi et al., 2014).

Bioremediation : Strains of Serratia marcescens have shown potential in degrading deltamethrin, useful for bioremediation of contaminated soils (Cycoń et al., 2014).

Attenuation by Vitamins : Vitamin E and Vitamin C have been found to diminish adverse effects of deltamethrin in rats (Yousef et al., 2006), (Mongi et al., 2011).

Thyroid and DNA Damage : Lycopene supplementation was found to reduce thyroid cellular changes and DNA damage in albino rats exposed to deltamethrin (Abdul-Hamid & Salah, 2013).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves discussing potential areas of future research or applications of the compound.

Eigenschaften

IUPAC Name |

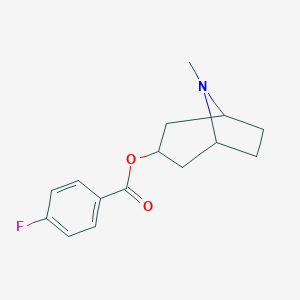

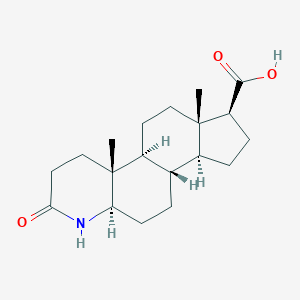

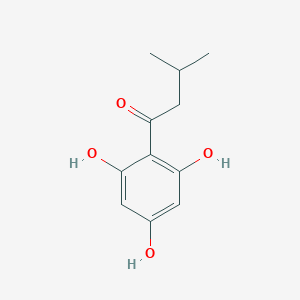

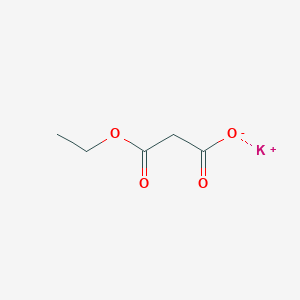

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-NLWGTHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-Deltamethrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)